molecular formula C10H12FN B13416236 (Z)-3-(4-fluorophenyl)but-2-en-1-amine

(Z)-3-(4-fluorophenyl)but-2-en-1-amine

Cat. No.: B13416236
M. Wt: 165.21 g/mol
InChI Key: AWFSFEKJKYLMLQ-VURMDHGXSA-N
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Description

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl amine chain. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-fluorophenyl)but-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and a suitable amine precursor.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine precursor in the presence of a base to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-fluorophenyl)but-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The double bond can be reduced to form the saturated amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study the effects of fluorinated phenyl groups on biological activity and receptor binding.

Medicine

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-fluorophenyl)but-2-en-1-amine depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The fluorophenyl group can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-fluorophenyl)but-2-en-1-amine: The (E)-isomer with different spatial arrangement.

    3-(4-chlorophenyl)but-2-en-1-amine: A similar compound with a chlorine atom instead of fluorine.

    3-(4-fluorophenyl)propylamine: A related compound with a saturated carbon chain.

Uniqueness

(Z)-3-(4-fluorophenyl)but-2-en-1-amine is unique due to its (Z)-configuration, which can influence its chemical reactivity and biological activity compared to its (E)-isomer and other analogs.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(Z)-3-(4-fluorophenyl)but-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,7,12H2,1H3/b8-6-

InChI Key

AWFSFEKJKYLMLQ-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/CN)/C1=CC=C(C=C1)F

Canonical SMILES

CC(=CCN)C1=CC=C(C=C1)F

Origin of Product

United States

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